

# Application Notes and Protocols for Uranium-230 in Targeted Alpha Therapy (TAT)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Uranium-230*

Cat. No.: *B1210259*

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## Introduction to Uranium-230 for Targeted Alpha Therapy

**Uranium-230** (U-230) is an alpha-emitting radionuclide with significant potential for use in Targeted Alpha Therapy (TAT), a promising strategy for cancer treatment.<sup>[1][2]</sup> TAT utilizes alpha particles, which are helium nuclei, to deliver highly potent and localized cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.<sup>[3]</sup> The high linear energy transfer (LET) of alpha particles (around 100 keV/μm) results in a high frequency of double-strand DNA breaks in target cells, leading to effective cell killing.<sup>[3]</sup>

U-230 is particularly attractive for TAT due to its favorable decay characteristics. With a half-life of 20.8 days, it is suitable for targeting vectors with longer biological half-lives, such as monoclonal antibodies.<sup>[2]</sup> U-230 decays to Thorium-226 (Th-226), which has a short half-life of 30.6 minutes and is also an alpha emitter.<sup>[4]</sup> The subsequent decay of Th-226 initiates a cascade of short-lived alpha-emitting daughters, resulting in the emission of four additional alpha particles. This decay chain can deliver a very high combined radiation dose directly to the cancer cells.<sup>[5][6]</sup>

The development of U-230 for TAT involves several key stages, including its production, the development of stable chelators to securely attach it to targeting molecules, and comprehensive preclinical evaluation of the resulting radiopharmaceuticals.

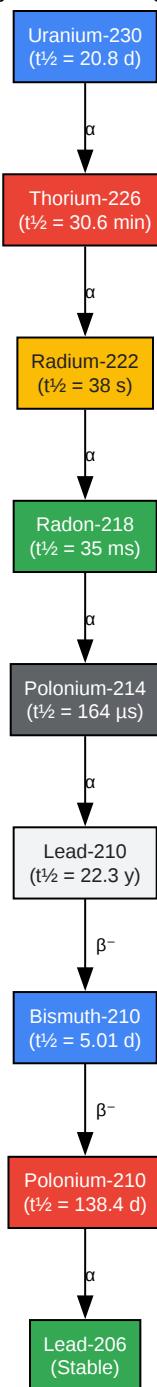
## Production of Uranium-230

**Uranium-230** can be produced through the proton irradiation of Thorium-232 ( $^{232}\text{Th}$ ). This process involves the  $^{232}\text{Th}(\text{p},3\text{n})^{230}\text{Pa}$  reaction, which produces Protactinium-230 ( $^{230}\text{Pa}$ ). The  $^{230}\text{Pa}$  then decays with a half-life of 17.4 days to  $^{230}\text{U}$ . This production method allows for the generation of U-230 without the need for high-energy accelerators, potentially increasing its availability for research and clinical applications.<sup>[6]</sup> A generator system has also been developed to separate the daughter isotope, Th-226, from the parent U-230, providing a continuous supply of Th-226 for radiopharmaceutical development.<sup>[4][5]</sup>

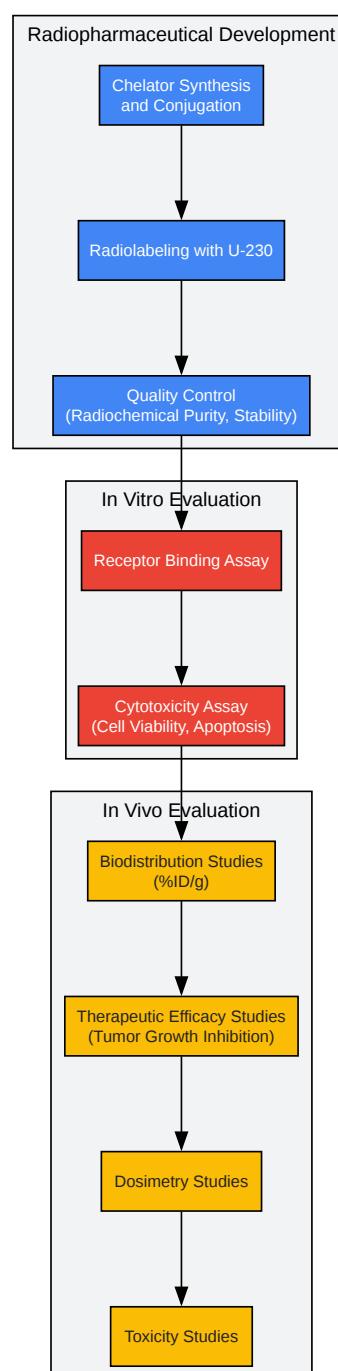
## Uranium-230 Decay Chain

The decay of **Uranium-230** to stable Lead-206 involves a series of alpha and beta emissions, with a significant portion of the therapeutic effect attributed to the alpha particles.

## Uranium-230 Decay Chain for Targeted Alpha Therapy



## General Experimental Workflow for U-230 TAT Development



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